

Technical Guide: 3-Carbazol-9-yl-propionic Acid (CAS 6622-54-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Carbazol-9-yl-propionic acid

Cat. No.: B1296237

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbazol-9-yl-propionic acid, with the CAS number 6622-54-4, is a heterocyclic carboxylic acid derivative built upon a carbazole scaffold. This compound serves as a valuable building block in medicinal chemistry and materials science. Its rigid, planar carbazole moiety and the reactive carboxylic acid group make it a versatile precursor for the synthesis of more complex molecules with a wide range of potential applications. In the realm of drug discovery, carbazole derivatives have garnered significant attention for their diverse pharmacological activities. Notably, the carbazole nucleus is a key pharmacophore in the development of novel therapeutic agents, including inhibitors of DNA methyltransferase 1 (DNMT1), a crucial enzyme in epigenetic regulation and a promising target in cancer therapy.^{[1][2]} This technical guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of **3-Carbazol-9-yl-propionic acid**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Carbazol-9-yl-propionic acid** are summarized below. While some specific experimental values like melting and boiling points are not readily available in the public domain, computational predictions and data from closely related structures provide valuable insights.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	6622-54-4[3][4][5]
IUPAC Name	3-(9H-carbazol-9-yl)propanoic acid[3]
Molecular Formula	C ₁₅ H ₁₃ NO ₂ [3][4][5]
SMILES	C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O[3]
InChI	InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18)[3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	239.27 g/mol [3][4]
Appearance	Solid (form may vary)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents such as DMSO and ethanol.
pKa (Predicted)	~4.5

Spectral Data

Detailed spectral data for **3-Carbazol-9-yl-propionic acid** is not consistently available in public repositories. However, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

Table 3: Expected Spectral Characteristics

Technique	Expected Features
¹ H NMR	Aromatic protons of the carbazole ring (multiple signals in the range of 7.0-8.5 ppm). Two methylene groups of the propionic acid chain (triplet-like signals in the range of 2.5-4.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm).
¹³ C NMR	Multiple signals for the aromatic carbons of the carbazole ring (in the range of 110-140 ppm). Signals for the methylene carbons of the propionic acid chain (in the range of 30-50 ppm). A signal for the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm).
FTIR	A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm ⁻¹). A strong C=O stretching band for the carboxylic acid (around 1700 cm ⁻¹). C-H stretching bands for the aromatic and aliphatic protons. C=C stretching bands for the aromatic rings.

Safety and Handling

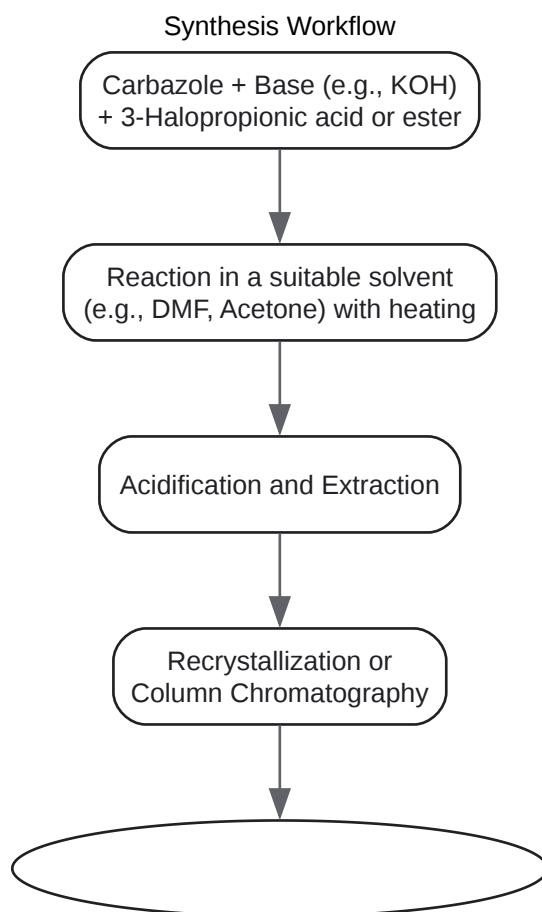
3-Carbazol-9-yl-propionic acid is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation[3]
H319	Causes serious eye irritation[3]
H335	May cause respiratory irritation[3]

Handling Recommendations:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water and seek medical attention.


Experimental Protocols

3-Carbazol-9-yl-propionic acid is a key intermediate in the synthesis of various biologically active molecules. The following section details a general synthesis protocol for this compound and outlines key biological assays where its derivatives have shown significant activity, particularly as DNMT1 inhibitors.

Synthesis of 3-(9H-Carbazol-9-yl)propanoic Acid

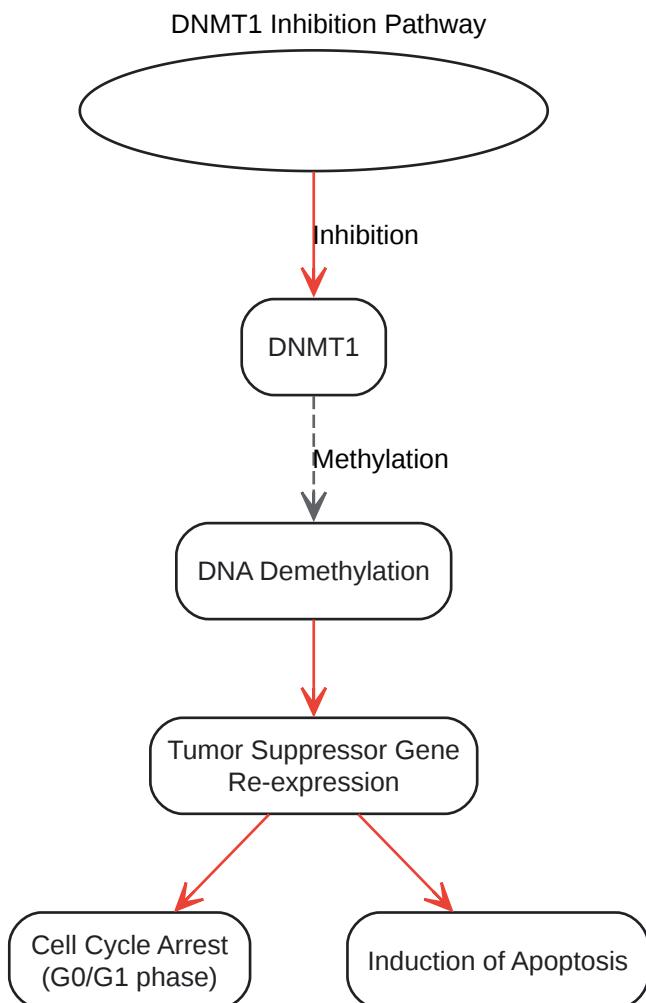
A common method for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid involves the N-alkylation of carbazole with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid.

Detailed Methodology:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole and a slight molar excess of a base (e.g., potassium hydroxide) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone).
- Addition of Alkylating Agent: To the stirred solution, add a 3-halopropionic acid (e.g., 3-bromopropionic acid) or its corresponding ester dropwise at room temperature.

- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product. If an ester was used, the work-up will involve an extraction followed by hydrolysis of the ester to the carboxylic acid.
- Purification: Collect the crude product by filtration, wash with water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity: DNMT1 Inhibition

Derivatives of 3-(9H-Carbazol-9-yl)propanoic acid have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1).^{[1][2]} DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes, making it an attractive target for cancer therapy.

Signaling Pathway: DNMT1 Inhibition and Downstream Effects

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisooindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-(9H-CARBAZOL-9-YL)PROPANOIC ACID | CAS 6622-54-4 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [Technical Guide: 3-Carbazol-9-yl-propionic Acid (CAS 6622-54-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296237#3-carbazol-9-yl-propionic-acid-cas-number-6622-54-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com